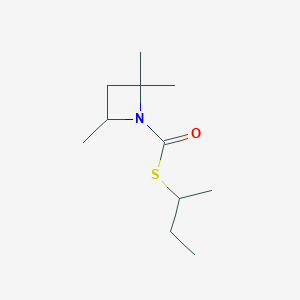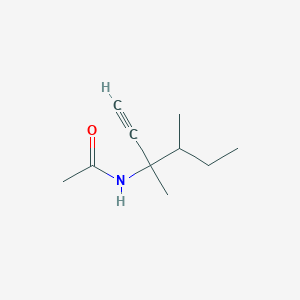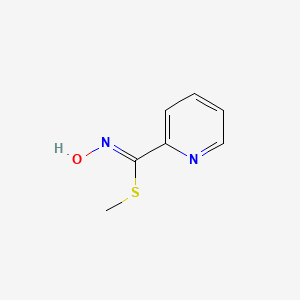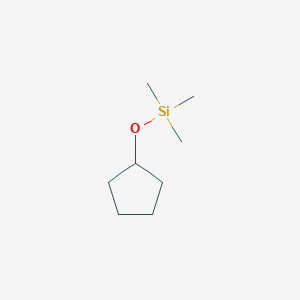
3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol is an organic compound characterized by the presence of multiple ether and thiol groups. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol typically involves multi-step organic reactions. One common method includes the reaction of polyether compounds with thiol-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the ether and thiol groups.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted ether compounds. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 3,6,9,15,18,21-Hexaoxa-12-thiatricosane-1,23-diol involves its interaction with molecular targets, such as enzymes and proteins. The compound’s thiol groups can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. Additionally, the ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15,18-hexaoxaicosane-1,20-diol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl diacetate: Contains additional ether groups and acetate functionalities, providing different chemical properties and reactivity.
Uniqueness
This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
58901-45-4 |
|---|---|
Molekularformel |
C16H34O8S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C16H34O8S/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2 |
InChI-Schlüssel |
KIXNZCODPNZSEA-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCSCCOCCOCCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)




![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)


![Propanedinitrile, [4-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-2-butenylidene]-](/img/structure/B14625449.png)




